

Unveiling the Action of Ethyl 5-phenylthiazole-2-carboxylate Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *Ethyl 5-phenylthiazole-2-carboxylate*

Cat. No.: *B1316490*

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of **Ethyl 5-phenylthiazole-2-carboxylate** derivatives, focusing on their mechanisms of action as inhibitors of key biological targets. Supported by experimental data, this document delves into their potential as antifungal and anti-diabetic agents.

Ethyl 5-phenylthiazole-2-carboxylate and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against multiple enzymes implicated in various diseases. This guide will focus on two prominent mechanisms of action: the inhibition of fungal lanosterol 14 α -demethylase (CYP51) and human Protein Tyrosine Phosphatase 1B (PTP1B).

Targeting Fungal Infections: Inhibition of CYP51

A significant area of investigation for phenylthiazole derivatives is their potential as antifungal agents through the inhibition of CYP51, a critical enzyme in the ergosterol biosynthesis pathway of fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Comparative Inhibitory Activity against Fungal Pathogens

Several studies have synthesized and evaluated a range of **Ethyl 5-phenylthiazole-2-carboxylate** derivatives for their antifungal activity. The inhibitory potency is typically quantified

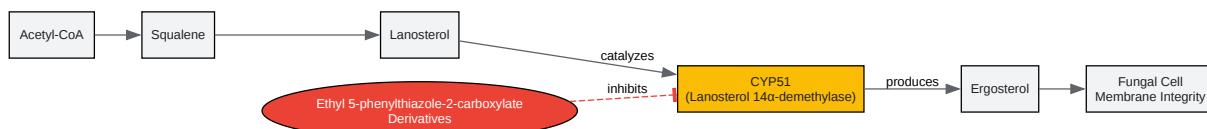
by the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) against the CYP51 enzyme.

Compound ID	Fungal Strain	MIC (μ g/mL)	CYP51 IC50 (μ M)	Reference
Phenylthiazole Derivative B9	Candida albicans	0.125 - 4	Not explicitly stated, but potent inhibition demonstrated	[1]
Phenylthiazole Derivative SZ-C14	Candida albicans	1 - 16	Not explicitly stated, but moderate inhibition demonstrated	[1]
Fluconazole (Reference)	Candida albicans	0.25 - 64	0.31	[1]
Phenylthiazole Derivative 5b	Sclerotinia sclerotiorum	Not explicitly stated, EC50 = 0.51 μ g/mL	Not Applicable	[2]
Carbendazim (Reference)	Sclerotinia sclerotiorum	Not explicitly stated, EC50 = 0.57 μ g/mL	Not Applicable	[2]
Phenylthiazole Derivative 2e	Candida albicans	MIC50 = 2.15 - 2.36 μ M (48h)	Not explicitly stated, but identified as a 14 α -demethylase inhibitor	[3]
Ketoconazole (Reference)	Candida albicans	-	0.4 - 0.6	[4]

Note: MIC values can vary depending on the specific fungal strain and testing conditions. EC50 refers to the effective concentration causing 50% inhibition of growth.

Mechanism of Action: Ergosterol Biosynthesis Pathway

The primary mechanism of action of these antifungal derivatives is the disruption of the ergosterol biosynthesis pathway by inhibiting the CYP51 enzyme. This pathway is crucial for fungal cell membrane integrity.



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Ergosterol Biosynthesis Pathway and CYP51 Inhibition.

A Potential Avenue for Type 2 Diabetes Treatment: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B is therefore a promising therapeutic strategy for enhancing insulin sensitivity in type 2 diabetes.

Comparative Inhibitory Activity against PTP1B

Researchers have identified several 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as potent PTP1B inhibitors. Their efficacy is typically measured by their IC₅₀ values against the PTP1B enzyme.

Compound ID	PTP1B IC50 (μM)	Reference
PTA Derivative 18g	Potent intracellular inhibition demonstrated	[5]
Thioxothiazolidinone Derivative 1	Competitive inhibitor of a subset of PTPs	[6]
Imidazolidine-2,4-dione Derivative	Identified as a PTP1B inhibitor	[7]
Suramin (Reference)	4.1	[8]
Vanadate (Reference)	19.3 - 54.5	[9]

Mechanism of Action: Insulin Signaling Pathway

PTP1B acts as a "brake" on the insulin signaling cascade. By inhibiting PTP1B, **Ethyl 5-phenylthiazole-2-carboxylate** derivatives can enhance and prolong the insulin signal, leading to increased glucose uptake.



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Insulin Signaling Pathway and PTP1B Inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.

CYP51 Inhibition Assay (Reconstitution Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant CYP51.

- Reagents and Materials:

- Recombinant human or fungal CYP51 enzyme.
- NADPH-cytochrome P450 reductase (CPR).
- L- α -1,2-dilauroyl-sn-glycerophosphocholine (DLPC).
- Isocitrate dehydrogenase and sodium isocitrate.
- Potassium phosphate buffer (pH 7.2) with glycerol.
- Lanosterol (substrate).
- Test compounds (**Ethyl 5-phenylthiazole-2-carboxylate** derivatives) dissolved in DMSO.
- NADPH.
- HPLC system for product analysis.

- Procedure:

1. Prepare a standard reaction mixture containing CYP51, CPR, DLPC, isocitrate dehydrogenase, and sodium isocitrate in the phosphate buffer.[\[10\]](#)
2. Add the test compound at various concentrations to the reaction mixture.
3. Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
4. Initiate the reaction by adding NADPH.[\[11\]](#)

5. Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
6. Stop the reaction (e.g., by adding a strong acid).
7. Extract the sterols from the reaction mixture.
8. Analyze the conversion of lanosterol to its demethylated product using HPLC.
9. Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

PTP1B Inhibition Assay (Colorimetric)

This assay quantifies the inhibitory effect of compounds on PTP1B enzymatic activity using a colorimetric substrate.

- Reagents and Materials:
 - Recombinant human PTP1B enzyme.
 - PTP1B assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA).
[\[12\]](#)
 - p-Nitrophenyl phosphate (pNPP) as the substrate.
 - Test compounds (**Ethyl 5-phenylthiazole-2-carboxylate** derivatives) dissolved in DMSO.
 - 1 M NaOH to stop the reaction.
 - 96-well microplate reader.
- Procedure:
 1. To each well of a 96-well plate, add the PTP1B assay buffer.[\[12\]](#)
 2. Add the test compound at various concentrations or a vehicle control.
 3. Add the PTP1B enzyme solution to each well.

4. Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[13]
5. Initiate the reaction by adding the pNPP substrate solution to each well.[13]
6. Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[12]
7. Stop the reaction by adding 1 M NaOH.[12]
8. Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
9. Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

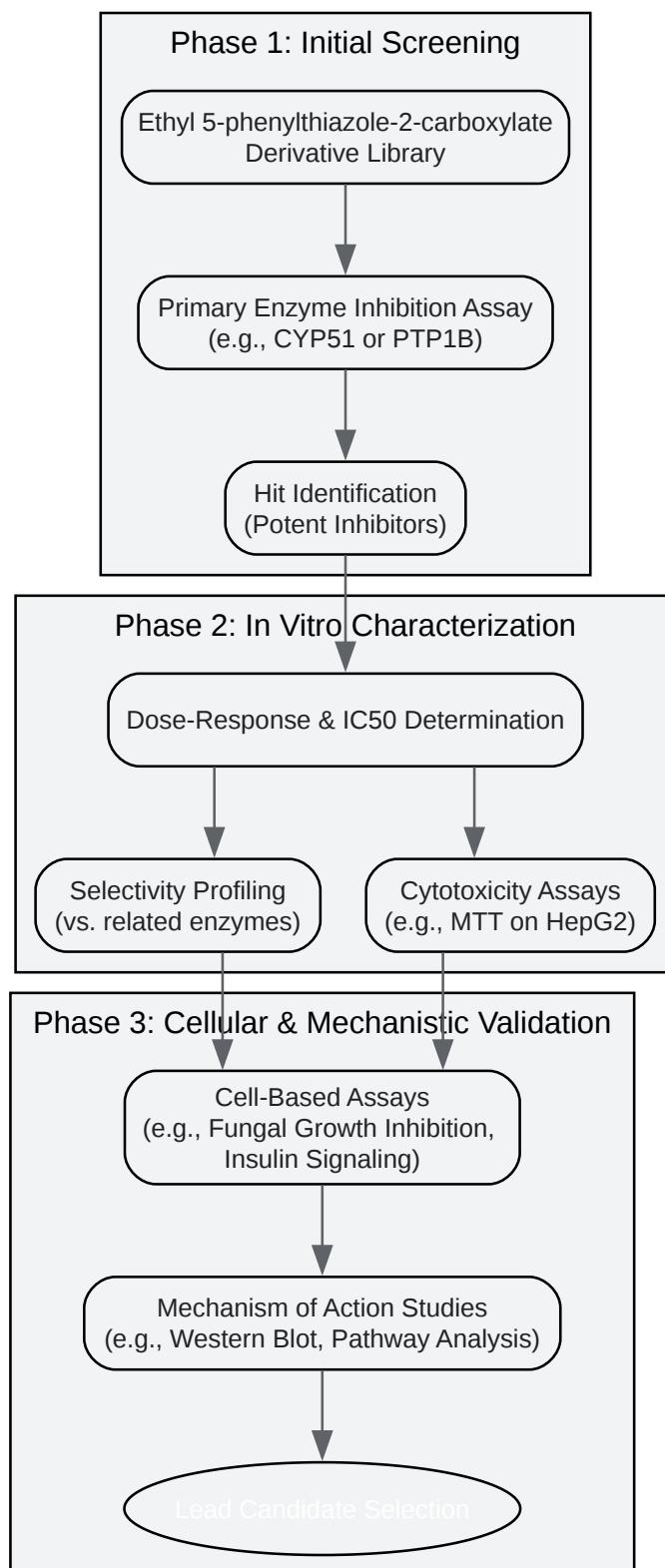
This assay assesses the general cytotoxicity of the compounds on mammalian cell lines to evaluate their safety profile.

- Reagents and Materials:
 - Mammalian cell line (e.g., HepG2, HEK293).[14]
 - Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
 - Test compounds dissolved in DMSO.
 - 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.[14]
 - Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
 - 96-well plates.
 - Microplate reader.
- Procedure:

1. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[15]
3. After the incubation period, remove the medium and add fresh medium containing the MTT solution to each well.[16]
4. Incubate the plate for a few hours (e.g., 4 hours) at 37°C to allow for the formation of formazan crystals.[15]
5. Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
6. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
7. Calculate the percentage of cell viability at each compound concentration and determine the CC50 (50% cytotoxic concentration) value.

Experimental Workflow Validation

A systematic workflow is crucial for the validation of the mechanism of action of these derivatives. This involves a multi-step process from initial screening to detailed mechanistic studies.

[Click to download full resolution via product page](#)**General Workflow for Validating the Mechanism of Action.**

This comprehensive guide provides a framework for understanding and evaluating the therapeutic potential of **Ethyl 5-phenylthiazole-2-carboxylate** derivatives. The presented data and protocols offer a solid foundation for further research and development in the fields of antifungal and anti-diabetic drug discovery.

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